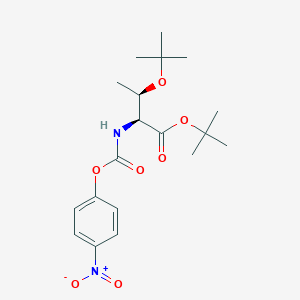

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate

Description

The compound (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate is a chiral ester characterized by a tert-butyl ester group, a tert-butoxy substituent, and a 4-nitrophenoxy carbonylamino moiety. Its stereochemistry at the 2S and 3R positions is critical for its reactivity and interactions in synthetic applications.

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(4-nitrophenoxy)carbonylamino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O7/c1-12(27-18(2,3)4)15(16(22)28-19(5,6)7)20-17(23)26-14-10-8-13(9-11-14)21(24)25/h8-12,15H,1-7H3,(H,20,23)/t12-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTREXSQFCCOLX-DOMZBBRYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate typically involves multiple stepsThis method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These processes enhance the efficiency and scalability of the production, making it feasible for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular characteristics:

- Molecular Formula : C19H28N2O7

- Molecular Weight : 396.44 g/mol

- IUPAC Name : tert-butyl o-(tert-butyl)-n-((4-nitrophenoxy)carbonyl)-l-threoninate

- Purity : Typically around 95% .

The presence of both hydrophobic and polar groups in its structure suggests potential for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Scientific Research Applications

-

Drug Design and Development :

- The compound is primarily explored for its role in drug design, where it can interact with biological receptors to elicit therapeutic effects. Its specific functional groups allow it to be tailored for interactions with target proteins, enhancing binding affinity and specificity .

- It may also function as a prodrug, which can be metabolically activated in vivo to release active pharmaceutical ingredients .

-

Biological Interaction Studies :

- Interaction studies typically focus on binding affinities to various biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are commonly employed to investigate these interactions .

- The compound's ability to form stable complexes with biological macromolecules positions it as a valuable tool in understanding biochemical pathways and drug action mechanisms.

-

Therapeutic Potential :

- Given its structural similarities to other bioactive compounds, it is hypothesized that (2S,3R)-tert-butyl 3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate may exhibit unique biological activities not present in its analogs. This includes potential applications in treating conditions related to enzyme dysfunctions or receptor malfunctions .

Mechanism of Action

The mechanism of action of (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular data, and applications of the target compound with analogs from the evidence:

Key Findings from Comparative Analysis

Functional Group Reactivity: The 4-nitrophenoxy carbonyl group in the target compound is strongly electron-withdrawing, enhancing its reactivity in nucleophilic acyl substitutions compared to benzyloxycarbonyl (MPI17a, MPI16c) or tert-butoxycarbonyl () groups .

Stability and Applications: MPI17a and MPI16c demonstrate high cellular potency in antiviral studies due to their tert-butoxy groups, which enhance membrane permeability . The hydroxy-containing analogs () exhibit lower reactivity but greater stability under basic conditions, making them suitable for stepwise syntheses . The target compound’s 4-nitrophenoxy group may confer instability in reducing environments compared to tert-butoxycarbonyl-protected analogs .

Spectroscopic Data: NMR shifts for tert-butyl groups in MPI16c (δ 28.2–30.7 ppm for tert-butyl carbons ) align with expected values for the target compound.

Biological Activity

(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate, commonly referred to as the compound of interest, is a synthetic derivative with potential biological applications. Its structure includes a tert-butyl group and a nitrophenoxy carbonyl moiety, suggesting possible interactions with biological systems that could lead to significant therapeutic effects. This article reviews the biological activity of this compound based on current research findings.

- IUPAC Name : tert-butyl o-(tert-butyl)-n-((4-nitrophenoxy)carbonyl)-l-threoninate

- CAS Number : 1202237-10-2

- Molecular Formula : C19H28N2O7

- Molecular Weight : 396.44 g/mol

- Purity : >95% .

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. The nitrophenoxy group is known for its potential role in inhibiting enzymes and interacting with cellular receptors, which can lead to changes in cell signaling and metabolic processes.

Potential Mechanisms:

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, reducing oxidative stress within cells .

- Enzyme Inhibition : The carbonyl group may interact with active sites of enzymes, potentially inhibiting their activity and altering metabolic pathways .

- Cell Signaling Modulation : By binding to specific receptors, the compound may influence signal transduction pathways involved in cell growth and apoptosis.

In Vitro Studies

Recent studies have explored the effects of this compound on various cell lines. For instance:

- Cell Viability Assays : The compound was tested on cancer cell lines, showing a dose-dependent reduction in viability, indicating potential anti-cancer properties.

- Reactive Oxygen Species (ROS) Measurement : The compound exhibited significant ROS scavenging activity, suggesting its role as an antioxidant .

| Study Type | Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Cell Viability | HeLa (cervical cancer) | 10 - 100 µM | 50% reduction in viability at 100 µM |

| ROS Measurement | HepG2 (liver cancer) | 5 - 50 µM | 40% decrease in ROS levels at 50 µM |

In Vivo Studies

Animal models have been used to assess the pharmacokinetics and therapeutic potential:

- Toxicity Assessment : No significant adverse effects were noted at therapeutic doses.

- Efficacy in Tumor Models : The compound showed promising results in reducing tumor size in xenograft models, suggesting its potential as an anti-tumor agent .

Case Studies

- Case Study 1: Anti-Cancer Activity

- Researchers administered this compound to mice with induced tumors. Results indicated a significant reduction in tumor growth compared to controls.

- Case Study 2: Neuroprotection

Q & A

Q. What are the primary applications of (2S,3R)-tert-butyl 3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate in synthetic chemistry?

This compound is commonly used as a chiral intermediate in peptide synthesis or as a protected amino acid derivative. The tert-butoxycarbonyl (Boc) and 4-nitrophenoxy groups serve as orthogonal protecting groups, enabling selective deprotection during multi-step syntheses. The stereochemistry at C2 and C3 positions is critical for its role in asymmetric catalysis or enantioselective transformations .

Q. How can the stereochemical integrity of this compound be verified during synthesis?

Methodological approaches include:

- Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers.

- NMR spectroscopy (e.g., - and -NMR) to confirm diastereomeric purity by analyzing coupling constants (e.g., ) and NOE correlations.

- X-ray crystallography for absolute configuration determination, especially if unexpected stereochemical outcomes arise during synthesis .

Q. What safety precautions are necessary when handling this compound?

Key precautions include:

- Storage : Keep in a dry, ventilated environment at 2–8°C to prevent hydrolysis of the tert-butoxy groups.

- Handling : Use PPE (gloves, goggles) due to potential irritancy from the nitro group and reactive carbonyl functionalities.

- Disposal : Follow institutional guidelines for nitrophenyl derivatives to avoid environmental contamination .

Advanced Research Questions

Q. How can competing side reactions (e.g., epimerization or nitro group reduction) be minimized during its use in peptide coupling?

- Epimerization : Use low temperatures (0–5°C) and mild coupling agents (e.g., HATU instead of HOBt/DCC) to preserve stereochemistry.

- Nitro group stability : Avoid hydrogenation conditions or reducing agents (e.g., Pd/C, NaBH) that could reduce the nitro group to an amine.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) are preferred to stabilize intermediates and suppress racemization .

Q. What analytical strategies resolve contradictions in kinetic vs. thermodynamic control during its deprotection?

- Kinetic control : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for rapid Boc removal while preserving the 4-nitrophenoxy group.

- Thermodynamic control : Monitor reaction progress via LC-MS to identify intermediates. Adjust pH or temperature to favor desired pathways.

- Contradiction analysis : Compare -NMR data (if fluorinated analogs are used) or isotopic labeling to trace competing pathways .

Q. How does the tert-butoxy group influence the compound’s solubility and reactivity in solid-phase synthesis?

- Solubility : The tert-butoxy group enhances solubility in non-polar solvents (e.g., THF, ethers), facilitating resin loading in SPPS.

- Reactivity : Steric hindrance from tert-butyl groups slows acylation rates, requiring optimized coupling times (e.g., 2–4 hours with DIPEA as a base).

- Empirical validation : Conduct swelling tests on resin beads and monitor Fmoc deprotection efficiency via UV-Vis spectroscopy .

Q. What computational methods predict its stability under acidic or basic conditions?

- DFT calculations : Model the energy barriers for Boc or nitrophenoxy group cleavage under varying pH conditions.

- MD simulations : Assess solvation effects and protonation states in aqueous/organic mixtures.

- Experimental correlation : Validate predictions using kinetic studies (e.g., half-life measurements via -NMR) .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.